Cas no 865286-70-0 (N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide)

N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide
- Propanamide, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methyl-
- F1374-0490
- 865286-70-0
- HMS2249J14
- MLS000103314
- AB00435355-04
- SMR000018719
- CHEMBL1310836
- SR-01000012180
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- AKOS024607878
- N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
- SR-01000012180-1
-
- Inchi: 1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17)
- InChI Key: FZOJNUBEYMRXKD-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C(C)C
Computed Properties
- Exact Mass: 261.11134135g/mol
- Monoisotopic Mass: 261.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 77.2Ų
Experimental Properties
- Density: 1.218±0.06 g/cm3(Predicted)
- pka: 11.94±0.70(Predicted)
N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0490-100mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F1374-0490-2mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1374-0490-25mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F1374-0490-40mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F1374-0490-1mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1374-0490-15mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1374-0490-20mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F1374-0490-75mg |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F1374-0490-2μmol |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F1374-0490-20μmol |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
865286-70-0 | 90%+ | 20μl |
$118.5 | 2023-05-17 |
N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide Related Literature
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
5. Caper tea
Additional information on N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide
Introduction to N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide (CAS No. 865286-70-0)
N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide (CAS No. 865286-70-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methoxyphenyl group and an 1,3,4-oxadiazol core, contribute to its unique chemical properties and make it a promising candidate for further investigation.
The N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide molecule exhibits a high degree of molecular complexity, which is reflected in its intricate structure. The combination of the 4-methoxyphenyl moiety and the 1,3,4-oxadiazol ring system imparts specific electronic and steric properties that are critical for its biological interactions. These features have been the focus of numerous studies aimed at elucidating its mechanism of action and exploring its potential applications in medicine.
In recent years, there has been a growing interest in oxadiazole derivatives due to their reported activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide (CAS No. 865286-70-0) is no exception and has been studied for its potential role in modulating various biological pathways. Its ability to interact with specific targets makes it an attractive scaffold for drug design and development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of the 1,3,4-oxadiazol core necessitates careful handling during synthesis to avoid unwanted side reactions. Advanced synthetic techniques have been employed to optimize the production process and enhance the overall efficiency of obtaining this compound in a form suitable for further biological testing.
The pharmacological profile of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide has been extensively evaluated in vitro and in vivo. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory processes. The interaction between this compound and its target proteins has been investigated using various spectroscopic methods, providing insights into its binding mode and affinity.
In addition to its anti-inflammatory properties, this compound has shown promise in other therapeutic areas. Preliminary studies suggest that it may have neuroprotective effects by interacting with specific receptors in the brain. These findings open up new avenues for research into potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The development of new pharmaceuticals relies heavily on understanding the structure-function relationships of bioactive molecules. N-(5-(4-methoxyphenyl)-1,3,4 oxadiazol -2 - yl ) - 2 - methylpropanamide ( CAS No . 865286 - 70 - 0 ) exemplifies this principle by demonstrating how structural modifications can lead to enhanced biological activity. The incorporation of functional groups such as the -methylpropanamide moiety influences both the solubility and bioavailability of the compound , making it more suitable for therapeutic use.
The future prospects for N-(5-(4 methoxy phenyl ) - 1 , 3 , 4 ox adiaz ol - 2 yl ) - 2 methyl pro pan amide are exciting , with ongoing research aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications . Advances in computational chemistry have enabled researchers to predict how different modifications will affect the compound's behavior , allowing for more targeted experimental designs . This interdisciplinary approach combining experimental data with computational modeling holds great promise for accelerating drug discovery efforts.
The regulatory landscape also plays a crucial role in bringing new drugs to market . Ensuring that compounds like N-(5-(4 meth oxy phen yl ) - 1 , 3 , 4 ox adia z ol - 2 yl ) - 2 methyl pro pan am ide meet stringent safety standards is essential before they can be approved for human use . Regulatory agencies require comprehensive data on both efficacy and safety through rigorous preclinical studies followed by clinical trials . These steps ensure that patients receive treatments that are both effective and safe.
The economic impact of developing new pharmaceuticals cannot be overstated . Drugs like N-(5-(4 meth oxy phen yl ) - 1 , 3 , 4 ox adia z ol - 2 yl ) - 2 methyl pro pan am ide not only improve patient outcomes but also generate revenue through licensing agreements between biotech companies pharmaceutical manufacturers . This economic incentive drives innovation within academia industry alike fostering continued progress toward better treatments diseases worldwide.
865286-70-0 (N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide) Related Products
- 215453-80-8(N,N-dimethylpiperazine-1-carboxamide hydrochloride)
- 764708-24-9(2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol)
- 2105021-45-0(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanenitrile)
- 1261572-05-7(2'-Bromo-6'-methoxypropiophenone)
- 2034499-73-3(4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1823322-33-3(Benzeneethanol, α-ethyl-3,4-difluoro-5-methoxy-)
- 40462-12-2((2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid)
- 1343929-62-3(3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine)
- 1807150-60-2(3-Bromo-6-nitropyridine-2-carbonyl chloride)
- 870562-01-9(2-2-(methylsulfanyl)ethoxypropanoic acid)




